REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.ClCCl.CS(C)=O.[OH:14][CH2:15][C:16]1[N:21]=[C:20]([C:22]([O:24][CH3:25])=[O:23])[CH:19]=[CH:18][CH:17]=1.C(N(CC)CC)C>ClCCl>[CH:15]([C:16]1[N:21]=[C:20]([C:22]([O:24][CH3:25])=[O:23])[CH:19]=[CH:18][CH:17]=1)=[O:14] |f:0.1|
|
Name
|
oxalyl chloride dichloromethane
|
Quantity
|
236 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl.ClCCl
|
Name
|
|
Quantity
|
48.4 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC=CC(=N1)C(=O)OC
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-45 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes at −45° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −45° C.
|
Type
|
CUSTOM
|
Details
|
temperature below −45° C
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes at −45° C.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes at −45° C.
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
removed dry ice bath
|
Type
|
STIRRING
|
Details
|
stirred at −40 to −50 C for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched with pH 7 phosphate buffer solution (250 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
TEMPERATURE
|
Details
|
This residue was heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve in ethyl acetate (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1-2 hours and 1 hour at 0° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with cold ethyl acetate (100 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=CC(=N1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |